molecular formula C16H17N3O2 B7587367 3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide

3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide

Cat. No. B7587367
M. Wt: 283.32 g/mol
InChI Key: CDXRQMUMUBHMKX-CQSZACIVSA-N
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Description

3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide, also known as N-(2-amino-2-phenylacetyl)-N-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide or NAM-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide involves the inhibition of various signaling pathways, including the Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. NAM-1 has been shown to inhibit the phosphorylation of Akt and mTOR, which are key regulators of cell proliferation and survival. NAM-1 also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, NAM-1 inhibits the activation of JAK/STAT signaling, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide include the inhibition of cell proliferation and migration, the modulation of neurotrophic factors, and the reduction of inflammation. NAM-1 has been shown to inhibit the proliferation and migration of cancer cells by targeting the Akt/mTOR signaling pathway. In neurodegenerative diseases, NAM-1 has been shown to protect against neuronal damage and improve cognitive function by modulating the levels of neurotrophic factors. In inflammatory disorders, NAM-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit multiple signaling pathways. However, the limitations of using NAM-1 in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For research on 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamidemethylbenzamide include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. In addition, further studies are needed to elucidate the mechanism of action of NAM-1 and to identify potential biomarkers for patient selection and monitoring. Finally, the development of NAM-1 analogs with improved efficacy and safety profiles may lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide involves several steps, including the reaction of 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzoic acid with 3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethyl-2-(phenylamino)acetamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate compound. This intermediate is then treated with trifluoroacetic acid (TFA) to yield the final product.

Scientific Research Applications

3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, NAM-1 has been shown to inhibit the proliferation and migration of cancer cells by targeting the Akt/mTOR signaling pathway. In neurodegenerative diseases, NAM-1 has been shown to protect against neuronal damage and improve cognitive function by modulating the levels of neurotrophic factors. In inflammatory disorders, NAM-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-18-15(20)12-8-5-9-13(10-12)19-16(21)14(17)11-6-3-2-4-7-11/h2-10,14H,17H2,1H3,(H,18,20)(H,19,21)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXRQMUMUBHMKX-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)[C@@H](C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide

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